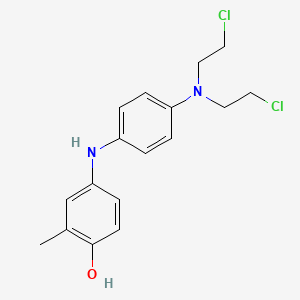
1-Ethyl-1-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-methylcyclopropane is an organic compound with the molecular formula C6H12 It is a cyclopropane derivative where one hydrogen atom on the cyclopropane ring is replaced by an ethyl group and another by a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylcyclopropane can be synthesized through the reaction of alkenes with carbenes or carbenoid reagents. One common method involves the use of the Simmons-Smith reaction, where diiodomethane (CH2I2) and a zinc-copper couple (Zn-Cu) are used to generate the carbenoid intermediate, which then reacts with the alkene to form the cyclopropane ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-methylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons such as alkanes.
Substitution: Halogenated cyclopropane derivatives.
Scientific Research Applications
1-Ethyl-1-methylcyclopropane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of cyclopropane derivatives.
Biology: The compound can be used to investigate the effects of cyclopropane-containing molecules on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Potential use in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-ethyl-1-methylcyclopropane involves its interaction with various molecular targets and pathways. The strained nature of the cyclopropane ring makes it highly reactive, allowing it to participate in a variety of chemical reactions. The specific pathways and targets depend on the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
Cyclopropane: The simplest cyclopropane derivative, used as a reference compound.
1-Methylcyclopropane: Similar structure but with only one substituent on the cyclopropane ring.
1-Ethylcyclopropane: Another similar compound with an ethyl group but no methyl group.
Uniqueness: 1-Ethyl-1-methylcyclopropane is unique due to the presence of both ethyl and methyl groups on the cyclopropane ring, which influences its reactivity and potential applications. The combination of these substituents can lead to different chemical behaviors compared to other cyclopropane derivatives.
Properties
CAS No. |
53778-43-1 |
|---|---|
Molecular Formula |
C6H12 |
Molecular Weight |
84.16 g/mol |
IUPAC Name |
1-ethyl-1-methylcyclopropane |
InChI |
InChI=1S/C6H12/c1-3-6(2)4-5-6/h3-5H2,1-2H3 |
InChI Key |
CXYUCHDVLWUDNS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



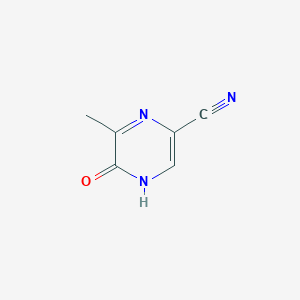
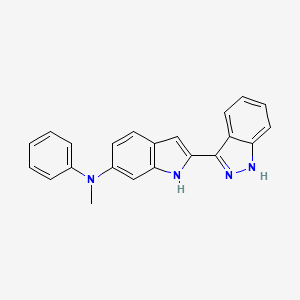

![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
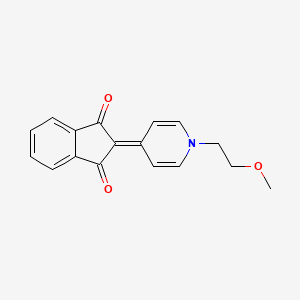


![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)
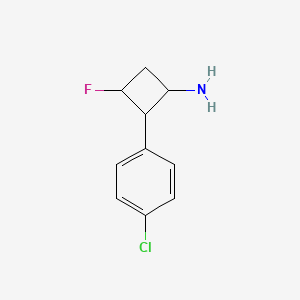
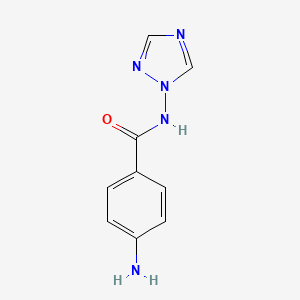

![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)
